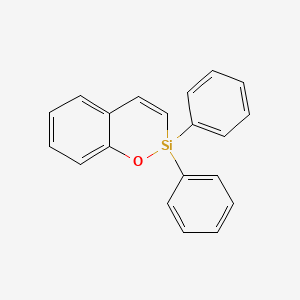
2H-1,2-Benzoxasilin, 2,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2-Benzoxasilin, 2,2-diphenyl- is a heterocyclic compound that contains both silicon and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Benzoxasilin, 2,2-diphenyl- typically involves the reaction of diphenylsilane with ortho-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the benzoxasilin ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2H-1,2-Benzoxasilin, 2,2-diphenyl- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-1,2-Benzoxasilin, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The benzoxasilin ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted benzoxasilin derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2H-1,2-Benzoxasilin, 2,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-diphenyl- involves its interaction with specific molecular targets. The silicon-oxygen bond in the benzoxasilin ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features but without silicon.
Benzothiazole: Contains sulfur instead of silicon and oxygen, with different chemical properties.
Benzimidazole: Contains nitrogen instead of silicon, with applications in medicinal chemistry.
Uniqueness
2H-1,2-Benzoxasilin, 2,2-diphenyl- is unique due to the presence of silicon in its structure, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications that require these specific characteristics.
Properties
CAS No. |
63503-13-9 |
|---|---|
Molecular Formula |
C20H16OSi |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,2-diphenyl-1,2-benzoxasiline |
InChI |
InChI=1S/C20H16OSi/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21-22/h1-16H |
InChI Key |
PMCHYQBCKYTKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C=CC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















